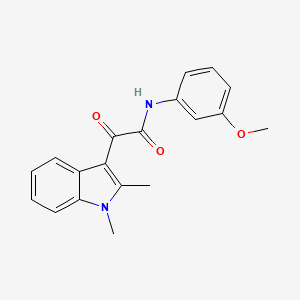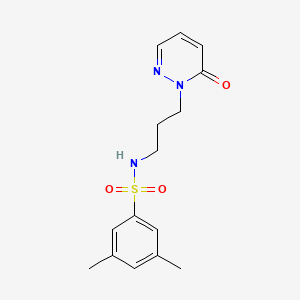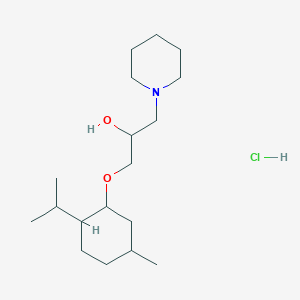![molecular formula C15H10BrNO3S2 B2931026 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid CAS No. 1092328-47-6](/img/structure/B2931026.png)
5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid is a complex organic molecule, characterized by its unique structural features, including a bromophenyl group, thiazole ring, and furan carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid typically involves multiple steps. A common starting point is the preparation of the thiazole ring, which can be synthesized via Hantzsch thiazole synthesis. This involves the condensation of a bromophenyl thioamide with a suitable α-halo ketone.
Once the thiazole ring is prepared, it undergoes a nucleophilic substitution reaction with a furan-2-carboxylic acid derivative to introduce the furan moiety
Industrial Production Methods
Industrial synthesis might involve automated processes with optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. Continuous flow chemistry and other advanced techniques could also be employed to streamline production and reduce costs.
化学反应分析
Types of Reactions
The compound is capable of participating in various chemical reactions, including:
Oxidation: : The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: : The bromophenyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents like lithium aluminum hydride or palladium-catalyzed hydrogenation for reduction.
Nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed will depend on the specific reaction. For instance, oxidation can lead to sulfoxides or sulfones, while reduction may yield dehalogenated compounds.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is of interest for its potential interactions with biomolecules. Its unique structure suggests that it could bind to proteins or enzymes, potentially inhibiting their activity.
Medicine
In medicine, research is exploring its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies might investigate its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid involves binding to specific molecular targets, such as enzymes or receptors, in biological systems. This binding can alter the function of the target molecule, leading to various biological effects. The exact pathways involved would depend on the specific application and the molecular targets it interacts with.
相似化合物的比较
Similar Compounds
5-({[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid: : Similar structure but with a chlorophenyl group instead of a bromophenyl group.
5-({[4-(3-Methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid: : Contains a methylphenyl group.
5-({[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid: : Contains a nitrophenyl group.
Uniqueness
What sets 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid apart is the presence of the bromophenyl group, which can engage in unique interactions, such as halogen bonding. This can influence its chemical reactivity and biological activity, making it particularly valuable for certain applications.
This should give you a comprehensive overview Dive deep into each section for more nuanced details
属性
IUPAC Name |
5-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S2/c16-10-3-1-2-9(6-10)12-8-22-15(17-12)21-7-11-4-5-13(20-11)14(18)19/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFXPOEVPGKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
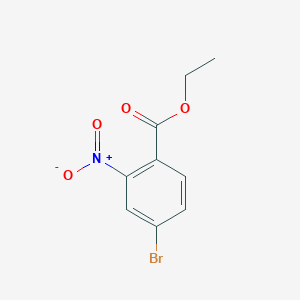
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2930944.png)
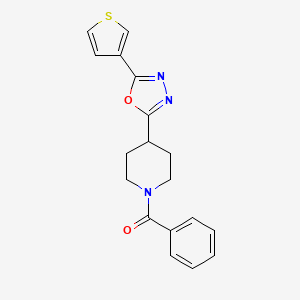
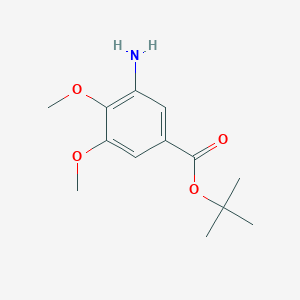
![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)
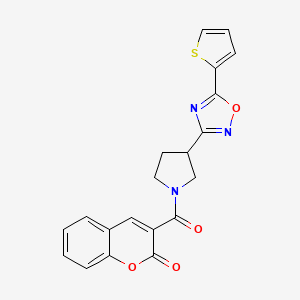
![2-({[(5-BROMOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE](/img/structure/B2930958.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)
![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)
